molecular formula C20H23N3O2 B2506575 1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203034-33-6

1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2506575
CAS RN: 1203034-33-6
M. Wt: 337.423
InChI Key: TUJTXUJWZRUZCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea and related compounds involves several innovative approaches. For instance, the synthesis and application of a urea–benzoic acid functionalized ligand for the functionalization of silica-coated magnetic nanoparticles have been reported, which was then used as a catalyst for the synthesis of hexahydroquinolines under mild and green reaction conditions . Additionally, a ruthenium-catalyzed dehydrogenative β-benzylation of 1,2,3,4-tetrahydroquinolines with aryl aldehydes has been demonstrated, providing an efficient method for the transformation of saturated N-heterocycles into functionalized N-heteroaromatics . Furthermore, an organocatalytic enantioselective Pictet-Spengler approach has been developed for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids, showcasing the versatility of this method in preparing biologically relevant compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the structure of the urea–benzoic acid functionalized magnetic nanoparticles was confirmed through FT-IR, SEM, EDX-Mapping, VSM, and TGA/DTG analysis . In another study, the novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were confirmed by 1H, 13C, and 19F NMR spectra, and elemental analyses, with their optical activities confirmed by optical rotation measurements .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include the use of heterogeneous dual acidic and hydrogen bonding catalysts , dehydrogenative cross-coupling strategies , and organocatalytic enantioselective Pictet-Spengler reactions . These methods demonstrate the potential for creating a wide range of functionalized quinolines and tetrahydroisoquinoline alkaloids with significant biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and the synthesis methods employed. The functionalized magnetic nanoparticles, for example, showed good yields and could be recovered and reused for successive runs without significant reduction in yield, indicating stability and reusability . The novel ureas synthesized in another study displayed excellent inhibition activity to acetylcholinesterase and butyrylcholinesterase, suggesting potential pharmaceutical applications .

Scientific Research Applications

Metabolism and Disposition Studies

The study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, provides insight into the metabolic pathways, including the identification of primary and minor metabolites, and the elimination process of drug-related materials in humans (Renzulli et al., 2011). Understanding the metabolic fate of "1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea" could follow a similar investigative process, focusing on its metabolism, bioavailability, and excretion.

Environmental and Occupational ExposureResearch on the urinary concentrations of environmental phenols and their exposure sources in pregnant women highlights the importance of assessing environmental and occupational exposure to chemicals (Mortensen et al., 2014). This approach can be applied to study potential environmental sources and human exposure routes of "this compound."

Biomonitoring and Toxicological Assessment

The evaluation of occupational exposure to benzene by urinalysis demonstrates the use of biomarkers to monitor exposure levels and potential health risks (Ghittori et al., 1995). Similar methodologies could be used for "this compound" to evaluate its toxicological profile and human exposure through biomonitoring.

Disease Management and Therapeutic Applications

A study on propionic acidemia, a rare hereditary disease, and its management through peritoneal dialysis and sodium benzoate therapy showcases the application of chemical compounds in treating metabolic disorders (Hsu et al., 1990). Research into "this compound" could explore its potential therapeutic applications based on its chemical structure and biological activity.

properties

IUPAC Name

1-benzyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-19(24)23-12-6-9-16-13-17(10-11-18(16)23)22-20(25)21-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJTXUJWZRUZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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